

Application of 3-Bromo-4-methoxybenzohydrazide in medicinal chemistry and drug discovery.

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Compound of Interest

Compound Name:	3-Bromo-4-methoxybenzohydrazide
Cat. No.:	B063383

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Application Notes

Introduction

3-Bromo-4-methoxybenzohydrazide is a versatile scaffold in medicinal chemistry, belonging to the broader class of benzohydrazide derivatives. These compounds are characterized by a hydrazide functional group (-CONHNH₂) attached to a substituted benzene ring. The presence of the bromo and methoxy substituents on the phenyl ring modulates the electronic and lipophilic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. Derivatives of **3-Bromo-4-methoxybenzohydrazide**, particularly its N'-substituted hydrazones, have demonstrated a wide range of biological activities, making them promising candidates for drug discovery in various therapeutic areas.

Key Applications

The primary applications of **3-Bromo-4-methoxybenzohydrazide** and its derivatives in medicinal chemistry include their investigation as:

- Anticancer Agents: Derivatives have shown significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR and EGFR pathways, and the induction of apoptosis and autophagy.[1]
- Antimicrobial Agents: This class of compounds has been evaluated for its efficacy against a spectrum of bacterial and fungal pathogens. The hydrazone linkage (=N-NH-C=O) is often crucial for their antimicrobial effects.
- Antitubercular Agents: Several benzohydrazide derivatives have been investigated for their activity against *Mycobacterium tuberculosis*, including drug-resistant strains. Some derivatives are thought to target enzymes essential for the mycobacterial cell wall synthesis.
- Antiglycation Agents: Benzohydrazones have been studied for their ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications.

Mechanism of Action

While the precise mechanism of action for **3-Bromo-4-methoxybenzohydrazide** itself is not extensively elucidated in the available literature, studies on its closely related derivatives suggest several potential molecular targets and pathways:

- Enzyme Inhibition: Hydrazone derivatives can act as inhibitors of various enzymes. For instance, some have been shown to inhibit kinases like mTOR and EGFR, which are pivotal in cancer cell signaling.[1] In the context of tuberculosis, enzymes such as InhA (enoyl-acyl carrier protein reductase) are potential targets.
- Induction of Apoptosis and Autophagy: Anticancer activity is often linked to the ability of these compounds to trigger programmed cell death (apoptosis) and cellular self-degradation (autophagy) in tumor cells.
- Disruption of Microbial Cell Integrity: As antimicrobial agents, these compounds may interfere with the synthesis of the bacterial cell wall or disrupt membrane potential.

The versatility of the hydrazide group allows for the synthesis of a large library of derivatives, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Experimental Protocols

1. General Synthesis of N'-substituted-3-Bromo-4-methoxybenzohydrazide Derivatives (Hydrazone)

This protocol describes a general method for the synthesis of hydrazone derivatives from **3-Bromo-4-methoxybenzohydrazide** and various aldehydes or ketones.

- Materials:

- **3-Bromo-4-methoxybenzohydrazide**
- Substituted aldehyde or ketone
- Ethanol or Methanol (solvent)
- Glacial acetic acid (catalyst)

- Procedure:

- Dissolve equimolar amounts of **3-Bromo-4-methoxybenzohydrazide** and the desired aldehyde or ketone in a suitable volume of ethanol or methanol in a round-bottom flask.
- Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
- Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, allow the reaction mixture to cool to room temperature.
- The solid product that precipitates out is collected by filtration.
- Wash the crude product with cold ethanol or methanol to remove unreacted starting materials.

- The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
- Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

2. In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

- Materials:

- Cancer cell lines (e.g., HCT-116, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **3-Bromo-4-methoxybenzohydrazide** derivative stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO (for formazan dissolution)
- 96-well plates
- Microplate reader

- Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Materials:

- Bacterial or fungal strains
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- **3-Bromo-4-methoxybenzohydrazide** derivative stock solution (in DMSO)
- 96-well microtiter plates
- 0.5 McFarland turbidity standard
- Spectrophotometer

- Procedure:

- Prepare a bacterial or fungal inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute the inoculum to the desired final concentration in the appropriate broth.

- Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.
- Add the microbial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

4. In Vitro Antiglycation Activity Assessment

This assay measures the ability of a compound to inhibit the formation of fluorescent advanced glycation end products (AGEs).

- Materials:

- Bovine Serum Albumin (BSA)
- Glucose or Fructose
- Phosphate buffer (pH 7.4)
- **3-Bromo-4-methoxybenzohydrazide** derivative solution
- Aminoguanidine (positive control)
- 96-well black microplate
- Fluorescence microplate reader

- Procedure:

- Prepare a reaction mixture containing BSA, a reducing sugar (glucose or fructose), and the test compound or aminoguanidine in a phosphate buffer.

- Include a control group with BSA and the sugar but without the test compound.
- Incubate the reaction mixtures in a 96-well black plate at 37°C for several days.
- After incubation, measure the fluorescence intensity of the formed AGEs at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
- Calculate the percentage of inhibition of glycation and determine the IC50 value.

Data Presentation

Table 1: Anticancer Activity of 3/4-Bromo-N'-(substituted)benzohydrazide Derivatives

Compound ID	Substitution on Benzylidene/ot her group	Cancer Cell Line	IC50 (μM)	Reference
22	3- Phenylallylidene (on 4-bromo benzohydrazide)	HCT-116	1.20	[1][2]
Standard	Tetrandrine	HCT-116	1.53	[1][2]
Standard	5-Fluorouracil	HCT-116	4.6	[1][2]

Note: The data presented is for derivatives of bromobenzohydrazide, as specific data for **3-Bromo-4-methoxybenzohydrazide** was not available in the searched literature.

Table 2: Antimicrobial Activity of 3-Bromo-N'-(substituted)benzohydrazide Derivatives

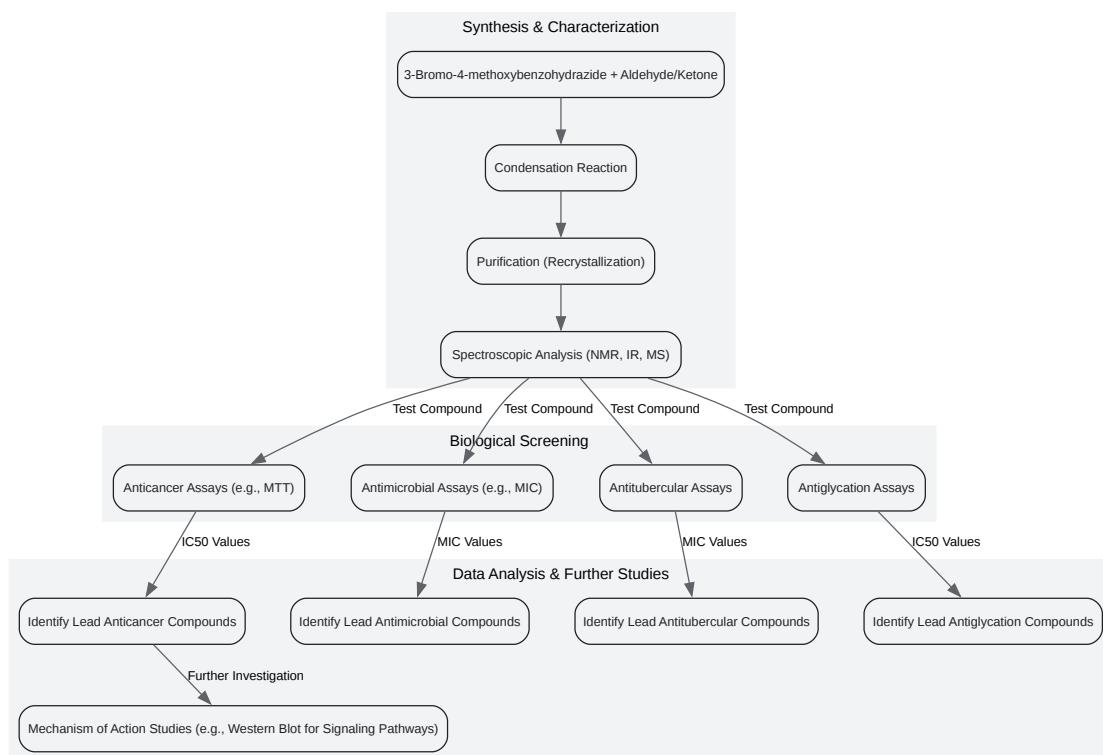
Compound ID	Substitution on Benzylidene Ring	Bacterial Strain	MIC (µg/mL)	Reference
1	5-bromo-2-hydroxy-3-methoxy	Klebsiella pneumoniae	-	[3]
1	5-bromo-2-hydroxy-3-methoxy	Streptococcus pyogenes	>1024	[3]
1	5-bromo-2-hydroxy-3-methoxy	Staphylococcus aureus	>1024	[3]
2	4-hydroxy-3-methoxy	Klebsiella pneumoniae	>1024	[3]
Standard	Penicillin	Klebsiella pneumoniae	-	[3]

Note: The original paper states compound (1) has "strong antimicrobial activities against Klebsiella pneumonia" but does not provide a specific MIC value. The activities of (1) are reported to be stronger than those of (2). The data is for derivatives of 3-bromobenzohydrazide.

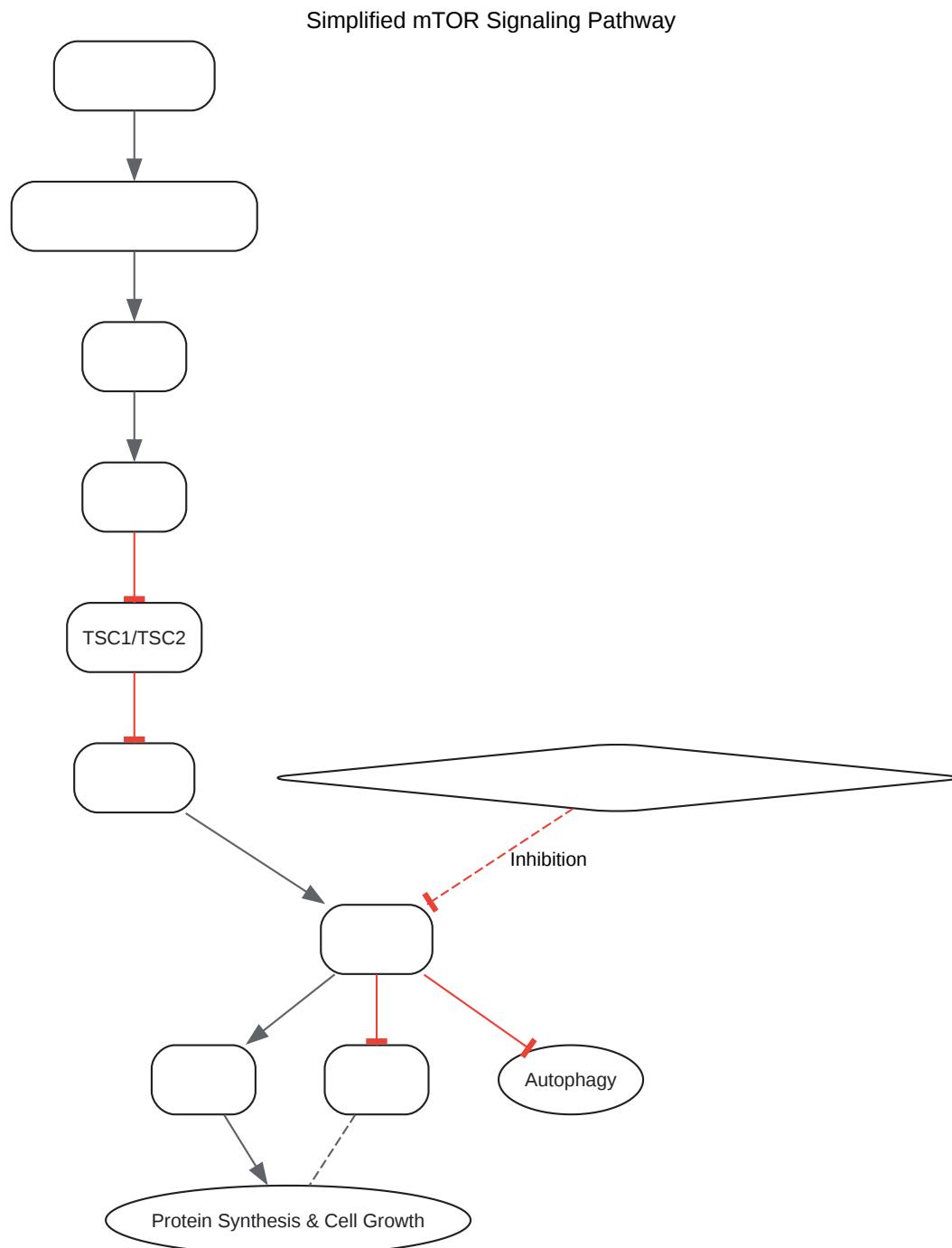
Visualizations

Experimental Workflow and Signaling Pathways

General Experimental Workflow for Evaluating 3-Bromo-4-methoxybenzohydrazide Derivatives

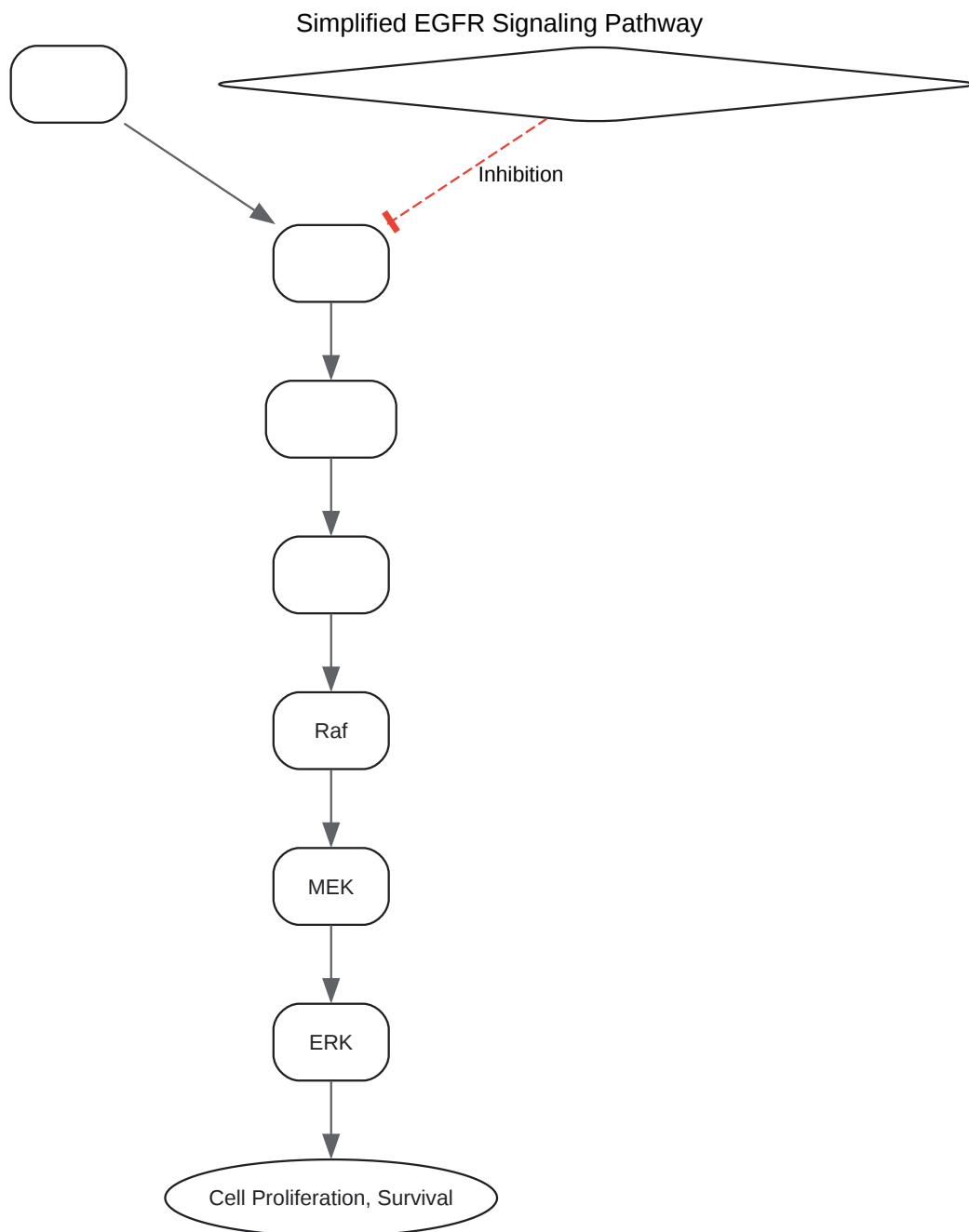
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Caption: Workflow for synthesis and evaluation of **3-Bromo-4-methoxybenzohydrazide** derivatives.

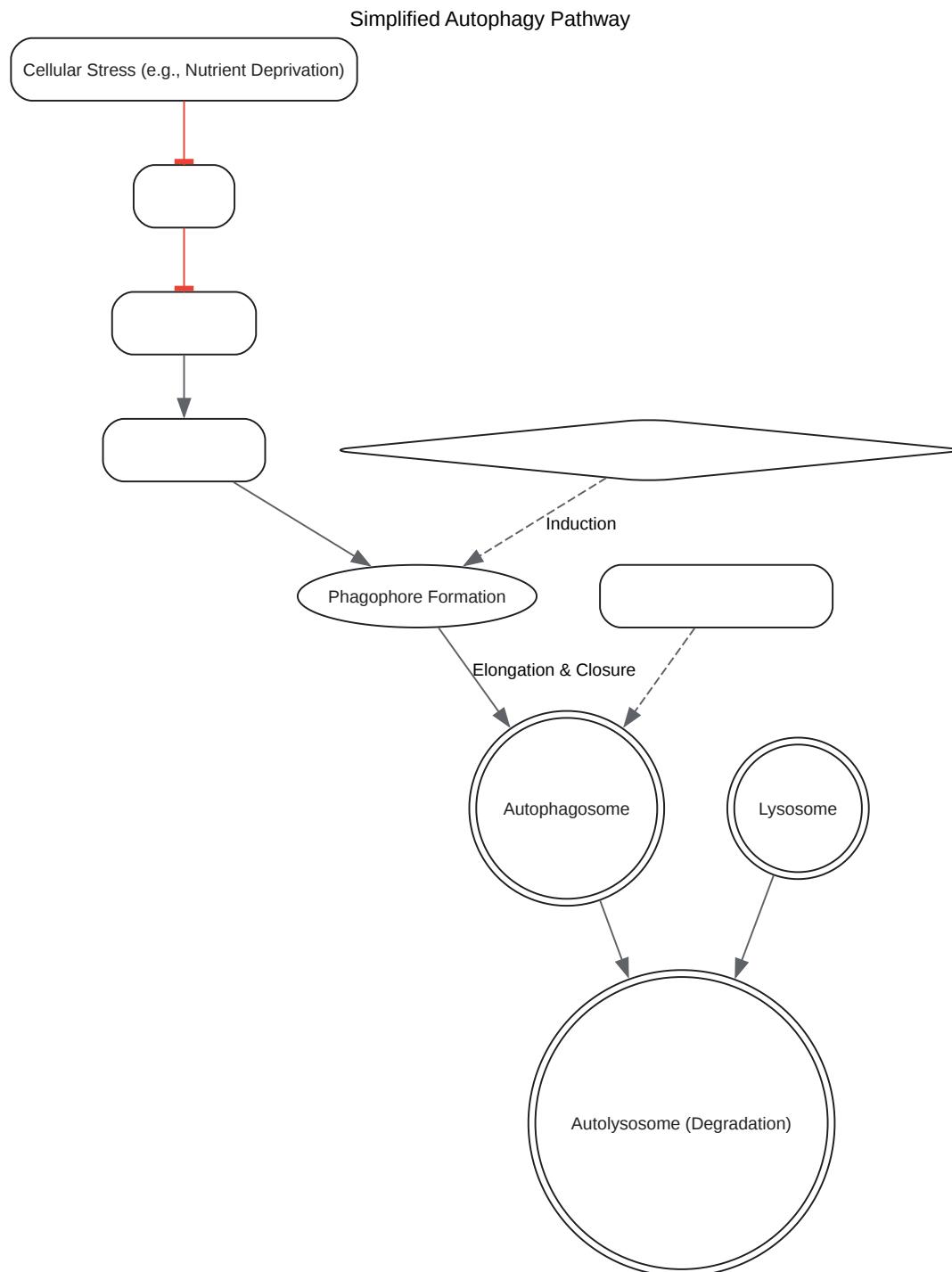


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Caption: Potential inhibition of the mTOR signaling pathway by benzohydrazide derivatives.[\[4\]](#)
[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

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Caption: Potential inhibition of the EGFR signaling pathway by benzohydrazide derivatives.[9]
[10][11][12][13]



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Caption: Potential induction of autophagy by benzohydrazide derivatives.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

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